molecular formula C13H11N8NaO4S3 B1260919 Ceftezol, sodium salt

Ceftezol, sodium salt

Cat. No.: B1260919
M. Wt: 462.5 g/mol
InChI Key: UGUMHWUOXWFPFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftezol, sodium salt is a semisynthetic first-generation cephalosporin antibiotic. It is known for its ability to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ceftezole (sodium) involves several steps:

Industrial Production Methods: The industrial production of ceftezole (sodium) involves aseptic processing. The ceftezole sodium asepsis powder is placed in an injection bottle molded by soda-lime glass, sealed with a halogenated butyl rubber stopper, and capped with an aluminum plastic combined cap .

Chemical Reactions Analysis

Types of Reactions: Ceftezol, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

Ceftezol, sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .

Comparison with Similar Compounds

Ceftezol, sodium salt stands out due to its specific molecular structure, which contributes to its unique pharmacological properties.

Properties

IUPAC Name

sodium;8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMHWUOXWFPFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N8NaO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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